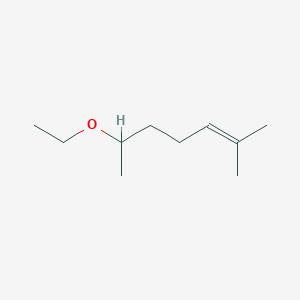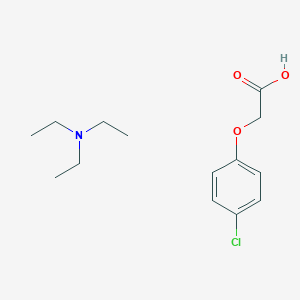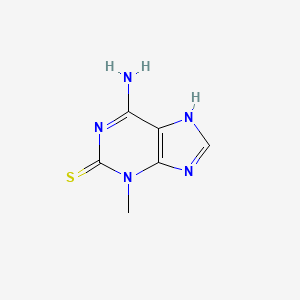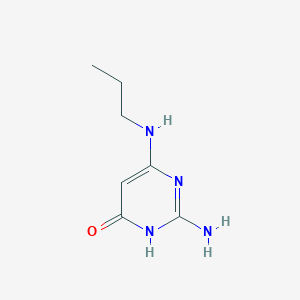
4-Hydroxy-3-oxooxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-oxooxane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a hydroxyl group (-OH) and a keto group (=O) on an oxane ring, which is a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-oxooxane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives . This method is considered biomimetic as it mimics natural processes involving polyketide synthases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale organic synthesis techniques. These methods often include the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are less commonly disclosed due to proprietary processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-oxooxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Hydroxy-3-oxooxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, agrochemicals, and dyestuffs
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-oxooxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic processes. The hydroxyl and keto groups play a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-oxooxane-2-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrones: These compounds share a similar structural motif and are used in various applications, including as biorenewable molecules.
3-Hydroxy-4-pyranones: These compounds are analogs of kojic acid and have diverse therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the presence of both hydroxyl and keto groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
89533-89-1 |
|---|---|
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
4-hydroxy-3-oxooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3-1-2-11-5(4(3)8)6(9)10/h3,5,7H,1-2H2,(H,9,10) |
Clé InChI |
CIGNPJQXCYLANR-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C(=O)C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)


![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)

![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)



